molecular formula C15H19N5O B6982077 N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine

Cat. No.: B6982077
M. Wt: 285.34 g/mol
InChI Key: RPOSNTGGTXROEQ-UHFFFAOYSA-N
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Description

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine is a compound known for its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is particularly valued for its water solubility and biocompatibility, making it a significant advancement over previous ligands used in similar reactions .

Properties

IUPAC Name

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-17-14-12(6-5-7-13(14)21-10)16-8-11-9-20(19-18-11)15(2,3)4/h5-7,9,16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOSNTGGTXROEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)NCC3=CN(N=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine typically involves the reaction of 1-tert-butyl-1H-1,2,3-triazole-4-carbaldehyde with 2-methyl-1,3-benzoxazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine primarily undergoes click chemistry reactions, specifically the CuAAC reaction. This reaction involves the formation of a 1,2,3-triazole ring by the reaction of an azide with an alkyne in the presence of a copper(I) catalyst .

Common Reagents and Conditions

Major Products

The major product of the CuAAC reaction involving this compound is a 1,2,3-triazole derivative, which is formed with high efficiency and specificity .

Mechanism of Action

The mechanism by which N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine exerts its effects involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This coordination enhances the reaction rate and specificity while minimizing cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
  • Tris(benzyltriazolylmethyl)amine (TBTA)
  • Tris(2-carboxyethyl)phosphine (TCEP)

Uniqueness

N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine is unique due to its water solubility and biocompatibility, which are significant improvements over THPTA and TBTA. These properties make it particularly suitable for biological applications where minimizing cytotoxicity is crucial .

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